1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 305347-51-7
VCID: VC6339099
InChI: InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3
SMILES: CCCN1C2=CC=CC=C2N=C1C(C)O
Molecular Formula: C12H16N2O
Molecular Weight: 204.273

1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol

CAS No.: 305347-51-7

Cat. No.: VC6339099

Molecular Formula: C12H16N2O

Molecular Weight: 204.273

* For research use only. Not for human or veterinary use.

1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol - 305347-51-7

Specification

CAS No. 305347-51-7
Molecular Formula C12H16N2O
Molecular Weight 204.273
IUPAC Name 1-(1-propylbenzimidazol-2-yl)ethanol
Standard InChI InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3
Standard InChI Key BQEPXLVACKZRHK-UHFFFAOYSA-N
SMILES CCCN1C2=CC=CC=C2N=C1C(C)O

Introduction

Chemical Structure and Nomenclature

Structural Features

1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol consists of a benzimidazole core—a bicyclic system merging benzene and imidazole rings—with two functional modifications:

  • A propyl group (-CH₂CH₂CH₃) attached to the nitrogen atom at position 1 of the imidazole ring.

  • An ethanol moiety (-CH₂CH₂OH) at the 2-position of the benzimidazole system.

The IUPAC name, 1-(1-propylbenzimidazol-2-yl)ethanol, reflects this substitution pattern. The stereochemistry of the ethanol group remains unspecified in available literature, suggesting racemic synthesis in reported preparations .

Table 1: Key Structural Identifiers

PropertyValue
CAS Number305347-51-7
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.273 g/mol
InChIInChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3
SMILESCCCN1C2=CC=CC=C2N=C1C(C)O

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via condensation reactions common to benzimidazole preparations . A plausible pathway involves:

  • Formation of Benzimidazole Core: Reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • N-Alkylation: Introduction of the propyl group using 1-bromopropane or similar alkylating agents.

  • Ethanol Substituent Addition: Grignard reaction or nucleophilic substitution to install the hydroxethyl group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield*
Benzimidazole formationHCl, reflux, 12 h60–75%
N-Propylation1-Bromopropane, K₂CO₃, DMF45–60%
HydroxethylationEthylene oxide, NaH, THF30–50%
*Theoretical yields based on analogous reactions.

Optimization Strategies

Recent advances in solvent-free synthesis (e.g., using ammonium acetate as a catalyst) improve atom economy and reduce waste, achieving yields >80% for related imidazoles . Microwave-assisted methods could further enhance reaction efficiency for this compound.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Limited due to hydrophobic benzimidazole core; enhanced by ethanol’s hydroxyl group.

  • LogP: Estimated at 2.1–2.5 (moderate lipophilicity), favoring membrane permeability .

Table 3: Predicted Physicochemical Data

PropertyValueMethod
LogP2.3 ± 0.2ChemAxon Prediction
Water Solubility1.2 mg/mL (25°C)ALOGPS
pKa5.8 (imidazole NH)SPARC Calculator

Biological Activity and Applications

Material Science Applications

  • Coordination Chemistry: The ethanol group may act as a ligand for transition metals, enabling catalytic or sensing applications.

  • Polymer Modification: Incorporation into epoxy resins to enhance thermal stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator